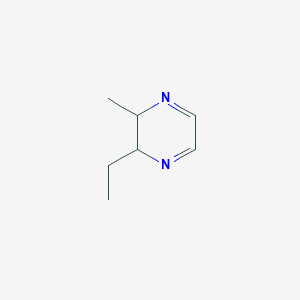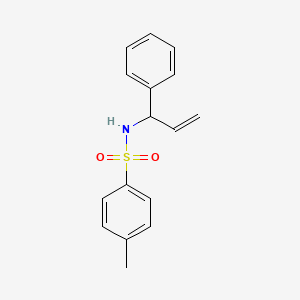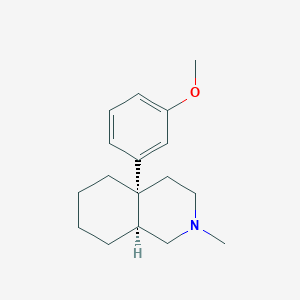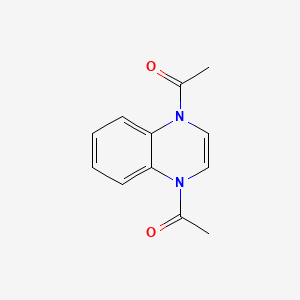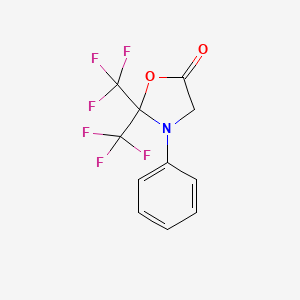
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It features a phenyl group attached to an oxazolidinone ring, which is further substituted with two trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one typically involves the reaction of phenyl isocyanate with a suitable trifluoromethyl-substituted epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxazolidinone ring structure provides a unique framework for binding to biological targets, potentially influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenyl-2,2-bis(trifluoromethyl)-2,5-dihydrofuran
- 2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one
Uniqueness
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is unique due to the presence of both the phenyl group and the trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
57750-02-4 |
|---|---|
Molekularformel |
C11H7F6NO2 |
Molekulargewicht |
299.17 g/mol |
IUPAC-Name |
3-phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)9(11(15,16)17)18(6-8(19)20-9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
LQRGCVIOMIOBSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC(N1C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
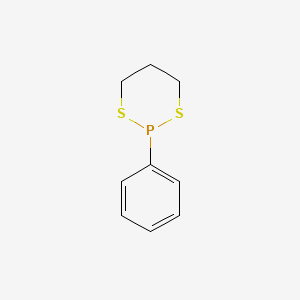
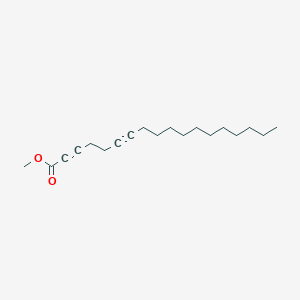
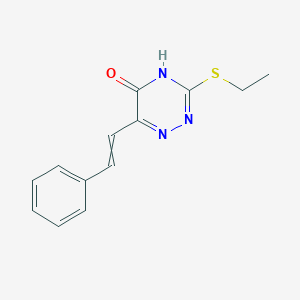
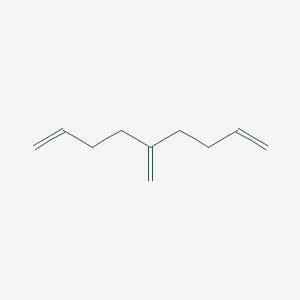
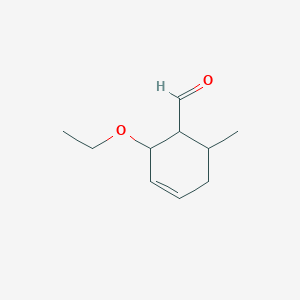
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
